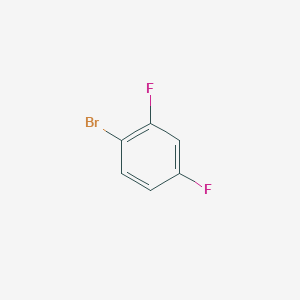

1-Bromo-2,4-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHBDQZXPCTTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188336 | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

348-57-2 | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties of 1-Bromo-2,4-difluorobenzene

Introduction

This compound is a halogenated aromatic compound that serves as a crucial building block in organic synthesis.[1][2] With the chemical formula C6H3BrF2, this colorless to pale yellow liquid is particularly valued in the pharmaceutical, agrochemical, and advanced materials industries.[1][2][3][4] Its unique molecular structure, featuring a bromine atom and two fluorine atoms on a benzene (B151609) ring, provides versatile reactivity for constructing complex molecules.[2][3] The presence of fluorine atoms is especially significant in drug development, as their incorporation into molecules can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

Core Chemical and Physical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing and executing chemical reactions, as well as for ensuring safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C6H3BrF2 | [5][6][7] |

| Molecular Weight | 192.99 g/mol | [5][6] |

| CAS Number | 348-57-2 | [1][5][8] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.692 - 1.708 g/mL at 20-25 °C | [1][8][9][10] |

| Melting Point | -4 °C | [5][8][9][11] |

| Boiling Point | 145-148.4 °C at 760 mmHg | [1][5][8][9] |

| Flash Point | 51.7 °C (125 °F) | [1][5][11] |

| Refractive Index (n20/D) | 1.505 | [1][8][9][11] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Vapor Pressure | 5.38 mmHg at 25 °C | [1][5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum will show complex multiplets in the aromatic region, characteristic of the three protons on the substituted benzene ring. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the six carbons of the benzene ring, with the carbon atoms bonded to fluorine and bromine showing characteristic chemical shifts and coupling constants. |

| ¹⁹F NMR | The fluorine NMR spectrum provides specific information about the fluorine environments. |

| Mass Spectrometry (MS) | The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹²Br and ¹⁹⁴Br), with the molecular ion peaks [M]+ at m/z 192 and 194.[12] The fragment ion [M-Br]+ at m/z 113 is also a significant peak.[12] |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations. |

Note: Detailed spectral data can be found in various chemical databases.[6][13]

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.[2] It readily participates in a variety of cross-coupling reactions and the formation of organometallic reagents.

Key Reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions: It is an excellent substrate for Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds in the synthesis of complex organic molecules.[2]

-

Grignard Reagent Formation: The compound reacts with magnesium to form a Grignard reagent, providing a powerful nucleophilic carbon source for reactions with electrophiles like carbonyl compounds.[14]

-

Lithiation: It can undergo lithiation, particularly at the position adjacent to the two halogen substituents.[9]

The difluorinated phenyl moiety introduced by this reagent is a valuable pharmacophore in medicinal chemistry.[2]

Experimental Protocols

1. Synthesis of this compound via Bromination of 1,3-Difluorobenzene

Methodology: This procedure describes the electrophilic bromination of m-difluorobenzene.

-

Materials: m-difluorobenzene, carbon tetrachloride, iron powder, bromine, 20% sodium bisulfite solution, 10% sodium hydroxide (B78521) solution, anhydrous sodium sulfate.

-

Procedure:

-

Combine m-difluorobenzene, carbon tetrachloride, and iron powder in a reaction vessel.

-

Stir the mixture and heat to approximately 45°C.

-

Slowly add a solution of bromine in carbon tetrachloride.

-

Continue stirring for 30 minutes after the addition is complete.

-

Cool the reaction mixture and add 20% sodium bisulfite solution to quench excess bromine.

-

Separate the organic layer and wash it with 10% sodium hydroxide solution, followed by water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The product can be purified by distillation.

-

2. Suzuki-Miyaura Cross-Coupling Reaction

Methodology: This is a general protocol for the palladium-catalyzed coupling of an aryl halide with a boronic acid.

-

Materials: this compound, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(OAc)2), a base (e.g., cesium carbonate or potassium acetate), and a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol (B145695) or THF).

-

Procedure:

-

In a reaction flask, combine this compound, the arylboronic acid, and the base.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the solvent and the palladium catalyst.

-

Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the combined organic extracts and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[15]

-

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for the formation and reaction of a Grignard reagent.

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is considered a hazardous substance.[1][6] It is a flammable liquid and vapor.[6] It can cause skin and eye irritation, and inhalation may lead to respiratory irritation.[1][6]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]

-

Store in a cool, dry place away from heat, sparks, and open flames.[1]

-

Keep containers tightly sealed.[1]

-

In case of fire, use carbon dioxide, dry chemical powder, or foam.[16]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] A thorough understanding of its chemical and physical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development. The ability to undergo a wide range of chemical transformations makes it a key component in the modern chemist's toolbox for the construction of complex and functionally diverse molecules.[2][4]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CAS#:348-57-2 | Chemsrc [chemsrc.com]

- 6. This compound | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 8. This compound 98 348-57-2 [sigmaaldrich.com]

- 9. This compound | 348-57-2 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. This compound CAS#: 348-57-2 [m.chemicalbook.com]

- 12. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 13. This compound(348-57-2) 1H NMR [m.chemicalbook.com]

- 14. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 15. rose-hulman.edu [rose-hulman.edu]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Bromo-2,4-difluorobenzene (CAS 348-57-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-difluorobenzene is a halogenated aromatic compound that serves as a versatile and crucial building block in modern organic synthesis.[1] Its unique molecular structure, featuring a benzene (B151609) ring substituted with one bromine and two fluorine atoms, imparts valuable reactivity, making it an essential intermediate in the pharmaceutical, agrochemical, and materials science industries.[1][2][3][4][5] The presence of both bromine and fluorine atoms allows for a range of chemical transformations, including palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.[1][3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 348-57-2 | [6] |

| Molecular Formula | C₆H₃BrF₂ | [6][7] |

| Molecular Weight | 192.99 g/mol | [6][8] |

| Appearance | Colorless to pale yellow liquid | [2][3][4] |

| Melting Point | -4 °C to -8 °C | [6][9] |

| Boiling Point | 145-146 °C | [3][6] |

| Density | 1.708 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.505 | [6] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | [2] |

| log Pow | 2.58 | [9] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Spectrum available | [10] |

| ¹³C NMR | Data available | [11] |

| Mass Spectrometry (MS) | m/z (Irel (%)): 194, 192 [M]+ (100, 99), 113 [M-Br]+ (88), 63 (60) | [11] |

| Infrared (IR) Spectroscopy | Spectrum available | [12] |

| Raman Spectroscopy | Spectrum available | [12] |

Synthesis and Reactivity

Synthesis

Reactivity

The reactivity of this compound is characterized by the distinct properties of its halogen substituents. The bromine atom serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental in the construction of complex organic molecules.[1]

The fluorine atoms significantly influence the electronic properties of the benzene ring, enhancing its metabolic stability and modulating the lipophilicity and binding affinity of derivative molecules.[1] This makes this compound a highly attractive building block in medicinal chemistry for the synthesis of fluorinated drug candidates.[1] The compound also undergoes lithiation, which occurs exclusively at the position adjacent to both halogen substituents.[6][14]

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The following protocol details the synthesis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate (B1210297), a representative example of a Suzuki-Miyaura cross-coupling reaction utilizing this compound.[15]

Materials:

-

This compound (1.0 eq)

-

4-Hydroxyphenylboronic acid (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).[15]

-

Add a 4:1 mixture of toluene and deionized water to the flask.[15]

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).[15]

-

Maintain the reaction at 80 °C for 12 hours.[15]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[15]

-

After completion, cool the reaction mixture to room temperature.[15]

-

Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography to yield 2',4'-difluoro-4-hydroxybiphenyl.

The subsequent acetylation of the hydroxyl group to yield the final product, 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, can be achieved using standard acetylation procedures with acetic anhydride.[15]

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Applications

This compound is a key intermediate in various industrial applications, primarily in the synthesis of pharmaceuticals and agrochemicals.[2][3][4]

Pharmaceutical Development

This compound is extensively used as a building block in the synthesis of pharmaceutical compounds.[2] The incorporation of the 2,4-difluorophenyl moiety is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1] Fluorine substitution can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1] It is a key intermediate for the antifungal agent fluconazole (B54011) and in the synthesis of other chiral azole antifungal agents.[14][16] It is also used in the development of anti-inflammatory and anti-cancer agents.[3][4]

Agrochemicals

In the agrochemical industry, this compound serves as a precursor for the synthesis of pesticides and herbicides.[2][4] Its structure allows for the creation of active ingredients that can effectively control pests and weeds, contributing to crop protection.[2]

Materials Science

The unique electronic and physical properties imparted by the fluorine atoms make this compound a valuable component in the synthesis of advanced materials.[3][4][5] It is used in the production of specialty polymers and resins, enhancing properties such as thermal stability and chemical resistance.[3][4][5] Furthermore, it is utilized in the development of liquid crystals.[3][4][5]

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed.[9] It can cause skin and eye irritation.[2][9] When handling this chemical, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and protective clothing, should be worn.[9][17] Work should be conducted in a well-ventilated area or a fume hood.[17][18] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[18]

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Combustible liquid | H227 |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

| Toxic to aquatic life | H401 |

| Toxic to aquatic life with long lasting effects | H411 |

Data sourced from ECHEMI.[9]

Conclusion

This compound is an indispensable intermediate in the chemical and pharmaceutical industries.[1] Its unique combination of a reactive bromine atom and property-enhancing fluorine atoms makes it a valuable tool for synthetic chemists.[1] The ability to readily participate in cross-coupling reactions and introduce the difluorophenyl moiety into complex molecules has solidified its role in the development of novel drugs, advanced agrochemicals, and high-performance materials.[1][2][3][4][5] A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. netascientific.com [netascientific.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-溴-2,4-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 8. 348-57-2 | this compound - Capot Chemical [capotchem.com]

- 9. echemi.com [echemi.com]

- 10. This compound(348-57-2) 1H NMR spectrum [chemicalbook.com]

- 11. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 12. This compound | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. This compound | 348-57-2 [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. CAS Wholesale & Bulk Supplier Manufacturer, this compound For Sale | Fortuna [fortunachem.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

1-Bromo-2,4-difluorobenzene molecular weight

An In-Depth Technical Guide to 1-Bromo-2,4-difluorobenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms, provides versatile reactivity, making it a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The fluorine substituents can enhance desirable properties such as metabolic stability and lipophilicity in drug candidates, while the bromine atom serves as a key handle for cross-coupling reactions to build complex molecular architectures.[3][4] This document provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and analytical protocols for this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][5][6] It is insoluble in water but soluble in common organic solvents.[2][7] Key quantitative data are summarized in the tables below for easy reference.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 192.99 g/mol | [8][9][10][11] |

| Molecular Formula | C₆H₃BrF₂ | [8][9][12][13] |

| CAS Number | 348-57-2 | [8][9][12] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Density | 1.708 g/mL at 25 °C | [9][14] |

| Melting Point | -4 °C | [9][14][15] |

| Boiling Point | 145-146 °C | [9][14] |

| Refractive Index (n20/D) | 1.505 | [9][14] |

| LogP | 2.98 | [5] |

| Vapor Pressure | 5.4 ± 0.3 mmHg at 25°C | [5] |

Spectroscopic Data

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Spectroscopic Method | Key Data and Observations | Reference(s) |

| ¹H NMR | Spectra available, showing signals in the aromatic region consistent with the substituted benzene (B151609) ring. | [4][7] |

| ¹³C NMR | Spectra available for structural confirmation. | [4][10] |

| Mass Spectrometry (GC-MS) | Molecular ion peaks [M]+ and [M+2]+ are observed at m/z 192 and 194, respectively, in a ~1:1 ratio, characteristic of a monobrominated compound. The base peak is often the molecular ion. A significant fragment is observed at m/z 113, corresponding to the loss of the bromine atom ([M-Br]+). | [1][3][4] |

| Infrared (IR) Spectroscopy | Authentic IR spectra are available for comparison. Key absorptions are expected for C-H aromatic stretching, C=C aromatic ring stretching, and C-F and C-Br stretching. | [4][7] |

Experimental Protocols

Synthesis: Bromination of 1,3-Difluorobenzene (B1663923)

The selective synthesis of this compound can be achieved by the direct bromination of 1,3-difluorobenzene. The fluorine atoms are ortho-, para-directing, and the position between them (C2) is sterically hindered, leading to preferential bromination at the C4 position.

Materials and Equipment:

-

1,3-Difluorobenzene

-

Bromine (Br₂)

-

Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

-

Dichloromethane (B109758) (DCM) or another suitable inert solvent

-

10% Sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a gas trap (to neutralize HBr fumes)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Attach a reflux condenser connected to a gas trap containing a sodium hydroxide (B78521) solution to neutralize the hydrogen bromide (HBr) gas produced.

-

Charging Reagents: Add 1,3-difluorobenzene and a catalytic amount of iron powder to the flask. If using a solvent, dissolve the 1,3-difluorobenzene in dichloromethane.

-

Addition of Bromine: Slowly add bromine, either neat or dissolved in dichloromethane, to the stirred solution via the dropping funnel at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture. The reaction can be gently heated if necessary. Monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to an ice-cold 10% sodium bisulfite solution to destroy any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If no solvent was used, extract the aqueous mixture with dichloromethane or diethyl ether (3x).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to yield a colorless liquid.[8]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity and assess the purity of the synthesized this compound.

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Acquisition Mode: Full Scan mode (e.g., m/z 40-400).

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified product (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of the main peak and assess purity by integrating the peak areas.

-

Analyze the mass spectrum of the main peak. Confirm the presence of the characteristic isotopic pattern for the molecular ion ([M]+ at m/z 192 and [M+2]+ at m/z 194) and key fragment ions (e.g., m/z 113).

-

Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) for identity confirmation.[3]

-

Applications and Significance

This compound is a valuable intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.[9] This reactivity makes it a key precursor for:

-

Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs), including chiral azole antifungal agents.[1][11]

-

Agrochemicals: It serves as a building block for pesticides and herbicides.[1]

-

Material Science: It is employed in the creation of advanced materials such as liquid crystals and specialty polymers, where the fluorine atoms impart desirable properties like thermal stability and chemical resistance.[2]

Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety Information

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[13] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All operations should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from heat and open flames.[1]

References

- 1. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzene, 1-bromo-2,4-difluoro- [webbook.nist.gov]

- 4. This compound | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:348-57-2 | Chemsrc [chemsrc.com]

- 6. This compound | 348-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound(348-57-2) 13C NMR spectrum [chemicalbook.com]

- 11. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Structure Elucidation of 1-Bromo-2,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of 1-bromo-2,4-difluorobenzene. The information presented herein is intended to assist researchers, scientists, and drug development professionals in confirming the identity and purity of this compound through modern spectroscopic methods.

Compound Identification and Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂.[1] Precise identification is critical for regulatory and research purposes.

| Property | Value |

| CAS Number | 348-57-2 |

| Molecular Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 145-146 °C |

| Melting Point | -4 °C |

| Density | 1.708 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.505 |

Spectroscopic Data for Structure Confirmation

The structure of this compound is unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the presence of fluorine, both ¹H and ¹³C spectra exhibit characteristic couplings.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays three distinct signals in the aromatic region, corresponding to the three hydrogen atoms on the benzene (B151609) ring. The chemical shifts and coupling patterns are influenced by the adjacent bromine and fluorine substituents.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.20 - 7.35 | m | - |

| H-5 | 6.95 - 7.10 | m | - |

| H-6 | 7.55 - 7.70 | t | J(H-F) ≈ 8.5 |

Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical substituent effects in halogenated benzenes.

2.1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are significantly affected by the electronegative fluorine and bromine atoms, and the signals are split due to coupling with fluorine (¹⁹F, spin I=1/2).[2]

| Carbon | Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) |

| C-1 | ~110 (d) | d | ¹J(C-F) ≈ 20-30 |

| C-2 | ~160 (dd) | dd | ¹J(C-F) ≈ 250, ²J(C-F) ≈ 25 |

| C-3 | ~112 (d) | d | ²J(C-F) ≈ 20 |

| C-4 | ~162 (dd) | dd | ¹J(C-F) ≈ 255, ²J(C-F) ≈ 15 |

| C-5 | ~118 (d) | d | ³J(C-F) ≈ 5 |

| C-6 | ~132 (d) | d | ³J(C-F) ≈ 10 |

Note: These are approximate values and assignments based on empirical data for similar compounds. For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC are recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides information about the functional groups and bond vibrations within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch[3] |

| 1600 - 1585 | Medium to Weak | Aromatic C=C ring stretching[3] |

| 1500 - 1400 | Medium | Aromatic C=C ring stretching[3] |

| 1250 - 1000 | Strong | C-F stretching |

| 900 - 680 | Strong | Aromatic C-H out-of-plane bending |

| ~600 - 500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Relative Intensity (%) | Assignment |

| 192 | ~100 | [M]⁺ (with ⁷⁹Br) |

| 194 | ~98 | [M]⁺ (with ⁸¹Br) |

| 113 | High | [M - Br]⁺ |

| 93 | Moderate | [C₆H₂F₂]⁺ |

Note: The fragmentation pattern can be complex. The values provided are for the most significant and characteristic ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

-

Spectrometer: 500 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 10-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 200-220 ppm.

-

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Procedure:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft tissue soaked in isopropanol (B130326) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

GC-MS Conditions:

-

Gas Chromatograph:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 50:1).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2-3 scans/second.

-

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described analytical techniques.

This comprehensive approach, combining detailed data from multiple spectroscopic techniques, allows for the unambiguous confirmation of the structure of this compound, ensuring its identity and purity for research and development applications.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-difluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃BrF₂.[1] It is a key building block in organic synthesis, finding applications in the preparation of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental methodologies and structured data for ease of reference. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for purification processes. These properties have been determined through various experimental techniques and are summarized in the tables below.

General and Molecular Properties

| Property | Value |

| Chemical Formula | C₆H₃BrF₂ |

| Molecular Weight | 192.99 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Faint aromatic odor[1] |

| CAS Number | 348-57-2[2][3] |

Thermophysical Properties

| Property | Value |

| Boiling Point | 145-146 °C (at 760 mmHg)[2] |

| Melting Point | -4 °C[2][4] |

| Flash Point | 51.7 °C (closed cup)[1] |

| Density | 1.708 g/mL at 25 °C[2] |

Optical and Other Properties

| Property | Value |

| Refractive Index (n20/D) | 1.505[2][3] |

| Vapor Pressure | 5.38 mmHg at 25°C[1] |

| Solubility | Insoluble in water; soluble in organic solvents.[1] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of an organic liquid is the capillary method using a Thiele tube or a melting point apparatus with a boiling point attachment.

Methodology:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed with the open end down into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil) or in an aluminum block heating apparatus.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a key indicator of purity. Since this compound has a melting point of -4 °C, this determination would require a cryostat or a specialized low-temperature melting point apparatus. The general principle remains the same as for solids at room temperature.

Methodology:

-

A small, powdered sample of the solidified compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A pure compound will have a sharp melting range of 1-2 °C.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with distilled water of a known temperature, and its mass is measured. The volume of the pycnometer can be calculated from the mass and known density of water at that temperature.

-

The pycnometer is then emptied, dried, and filled with the sample liquid (this compound) at the same temperature.

-

The mass of the pycnometer filled with the sample is measured.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is temperature-dependent. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the sample liquid are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-sensitive.

Determination of Solubility

Solubility is typically determined qualitatively.

Methodology:

-

A small amount of the solute (this compound) is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol, diethyl ether).

-

The mixture is agitated vigorously.

-

Observations are made to determine if the solute dissolves completely, partially, or not at all. For liquid-liquid solubility, the formation of a single phase indicates miscibility (solubility), while the presence of two distinct layers indicates immiscibility (insolubility).

Safety Information

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. scribd.com [scribd.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to 1-Bromo-2,4-difluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2,4-difluorobenzene, a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document outlines its chemical synonyms, physical and chemical properties, and detailed experimental protocols for its application in key chemical reactions. Furthermore, this guide presents visual representations of synthetic pathways and experimental workflows to facilitate a deeper understanding of its utility.

Chemical Synonyms

This compound is known by several alternative names in chemical literature and commercial catalogs. Proper identification is crucial for sourcing and regulatory compliance.

-

1-Brom-2,4-difluorbenzol[11]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 348-57-2 | [1][2][3][4][5][7][10][11] |

| Molecular Formula | C6H3BrF2 | [2][4][8][9][11] |

| Molecular Weight | 192.99 g/mol | [2][8][9][11] |

| Appearance | Clear colorless to light yellow or brown liquid | [1][3][5][8] |

| Purity | >98.0% (GC) | [1][5] |

| Density | 1.708 g/mL at 25 °C | [3][11] |

| Boiling Point | 145-146 °C | [3][11] |

| Melting Point | -4 °C | [3][11] |

| Flash Point | 125 °F (51.7 °C) | [3][11] |

| Refractive Index (n20/D) | 1.505 | [11] |

| Water Solubility | Insoluble | [3][11] |

Experimental Protocols

This compound is a versatile reagent in several classes of organic reactions. The following sections provide detailed protocols for some of its key applications.

This protocol describes the formation of a Grignard reagent from this compound, a crucial step in the synthesis of the antifungal drug Fluconazole (B54011).

Materials:

-

Magnesium powder (0.07 g)

-

Anhydrous diethyl ether (1.42 mL)

-

This compound (0.19 g)

-

Dry reaction tube

-

Separate dry vial

Procedure:

-

Place 0.07 g of magnesium powder into a dry reaction tube.

-

Add 0.6 mL of anhydrous diethyl ether to the reaction tube containing the magnesium powder.

-

In a separate dry vial, mix 0.19 g of this compound with 0.82 mL of anhydrous diethyl ether.

-

Immediately add the solution from the vial to the reaction tube.

-

The reaction mixture is then typically reacted with 1,3-dichloroacetone (B141476) to proceed with the synthesis of Fluconazole[1].

This protocol details the lithiation of this compound, which can then be used to introduce various functional groups.

Materials:

-

This compound (16 g, 83 mmol)

-

n-Butyllithium (34 mL of a 2.5 M solution in hexanes, 85 mmol)

-

Tetrahydrofuran (THF), anhydrous (16 mL)

-

Iodomethane (B122720) (10.3 mL, 166 mmol)

-

Water

-

1N HCl

-

Ether

-

Brine

-

Sodium sulfate (B86663) (Na2SO4)

Procedure:

-

In a suitable reaction vessel, cool the reaction mixture to below -65°C.

-

To the cooled mixture, add n-butyllithium (34 mL of a 2.5 M solution in hexanes) dropwise.

-

After 15 minutes, add a solution of this compound (16 g in 8 mL of THF) at a rate that maintains the temperature below -65°C.

-

Stir the reaction for 2.5 hours.

-

Add a solution of iodomethane (10.3 mL in 8 mL of THF) to the reaction mixture.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

After 2 hours, quench the reaction with water and 1N HCl.

-

Extract the aqueous layer twice with ether.

-

Combine the organic layers, wash with brine, and dry over Na2SO4[2].

This protocol outlines a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a biphenyl (B1667301) derivative, a common structural motif in pharmaceuticals and materials science.

Materials:

-

This compound (1.2 eq)

-

4-Hydroxyphenylboronic acid (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.2 eq), 4-hydroxyphenylboronic acid (1.0 eq), and potassium carbonate (2.0 eq) in a mixture of toluene and water.

-

Purge the mixture with an inert gas (e.g., nitrogen or argon).

-

Add the palladium catalyst, Pd(PPh3)4 (0.05 eq), to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

After cooling to room temperature, extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography[12].

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and workflows involving this compound.

Caption: Workflow for the formation of a Grignard reagent from this compound.

Caption: Lithiation of this compound and subsequent reaction with an electrophile.

Caption: Suzuki-Miyaura cross-coupling reaction to synthesize a biphenyl derivative.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. EP1045823B1 - Process for making certain benzoic acid compounds - Google Patents [patents.google.com]

- 3. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene - Google Patents [patents.google.com]

- 4. CN101891693B - New method for preparing fluconazole - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Experiment 13: Grignard Reaction – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 9. rsc.org [rsc.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4-Difluorobromobenzene: Core Characteristics for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobromobenzene is a key fluorinated aromatic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties, stemming from the presence of two fluorine atoms and a bromine atom on the benzene (B151609) ring, offer strategic advantages in molecular design. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2,4-Difluorobromobenzene, detailed experimental protocols for its synthesis and common cross-coupling reactions, and a summary of its spectral characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Chemical and Physical Properties

2,4-Difluorobromobenzene is a colorless to light yellow liquid at room temperature.[1] The presence of the electronegative fluorine atoms and the bromine atom significantly influences the molecule's reactivity and physical properties. Below is a summary of its key characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃BrF₂ | [2] |

| Molecular Weight | 192.99 g/mol | [2] |

| CAS Number | 348-57-2 | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.708 g/mL at 25 °C | [3] |

| Melting Point | -4 °C | [2][3] |

| Boiling Point | 145-146 °C | [3] |

| Flash Point | 52 °C (closed cup) | [4] |

| Refractive Index (n20/D) | 1.505 | [3] |

| LogP | 2.98 | [2] |

Synthesis of 2,4-Difluorobromobenzene

A common and efficient method for the synthesis of 2,4-Difluorobromobenzene is the electrophilic bromination of 1,3-difluorobenzene (B1663923).

Experimental Protocol: Bromination of 1,3-Difluorobenzene

This protocol is based on a patented industrial process.[5]

Reaction Scheme:

Figure 1: Synthesis of 2,4-Difluorobromobenzene.

Materials:

-

1,3-Difluorobenzene

-

Liquid Bromine

-

Iron powder (catalyst)

-

Sodium hydroxide (B78521) solution (for workup)

Procedure:

-

To a reaction vessel equipped with a stirrer and cooling system, add 1,3-difluorobenzene and a catalytic amount of iron powder.

-

Cool the mixture to a temperature between -6 °C and 10 °C.

-

Slowly add liquid bromine to the reaction mixture while maintaining the temperature. The weight ratio of 1,3-difluorobenzene to liquid bromine should be approximately 1:0.4 to 1:1.1.[5]

-

Stir the reaction mixture at this low temperature for approximately 8 hours.[5]

-

Upon completion of the reaction (monitored by GC), the crude product is obtained.

-

For workup, unreacted bromine and hydrogen bromide gas produced can be neutralized by washing with a sodium hydroxide solution.

-

The organic layer is separated, and the product, 2,4-Difluorobromobenzene, is purified by distillation. Unreacted 1,3-difluorobenzene can be recovered and recycled.[5]

Key Reactions and Experimental Protocols

The bromine and fluorine substituents on the benzene ring provide multiple reaction sites, making 2,4-Difluorobromobenzene a valuable building block in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds.

This protocol details the palladium-catalyzed cross-coupling of 1-bromo-2,4-difluorobenzene and 4-hydroxyphenylboronic acid.

Reaction Workflow:

Figure 2: Suzuki-Miyaura Coupling Workflow.

Materials:

-

This compound

-

4-hydroxyphenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Toluene

-

Deionized water

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Add a 4:1 mixture of toluene and deionized water.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the reaction at 80 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, 2',4'-difluoro-4-hydroxybiphenyl, can be isolated and purified by standard techniques such as extraction and column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6]

This is a general procedure that can be adapted for the reaction of 2,4-Difluorobromobenzene with various terminal alkynes.[7]

Catalytic Cycle:

Figure 3: Sonogashira Coupling Catalytic Cycle.

Materials:

-

2,4-Difluorobromobenzene (as the aryl halide)

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Diisopropylamine (B44863) or Triethylamine (base and solvent)

-

Anhydrous Tetrahydrofuran (THF) (co-solvent)

Procedure:

-

To a solution of 2,4-Difluorobromobenzene (1.0 eq) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).[7]

-

Stir the reaction mixture for approximately 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica (B1680970) gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8]

This general protocol can be adapted for the reaction of 2,4-Difluorobromobenzene with alkenes like styrene.[9]

Materials:

-

2,4-Difluorobromobenzene

-

Alkene (e.g., styrene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Base (e.g., Na₂CO₃, Et₃N)

-

Solvent (e.g., DMF, NMP)

-

Optional: Phase-transfer catalyst (e.g., Bu₄NCl)

Procedure:

-

In a round-bottom flask, combine 2,4-Difluorobromobenzene (1.0 eq), the alkene (1.2 eq), the base (1.45 eq), and the palladium catalyst (0.1 mol%).[9]

-

Add the solvent and, if applicable, the phase-transfer catalyst.

-

Heat the mixture under an inert atmosphere to the required reaction temperature (often >100 °C) for several hours.

-

Monitor the reaction by GC or TLC.

-

After completion, cool the reaction mixture, dilute with a suitable solvent, and filter.

-

The product is then isolated and purified using standard techniques like extraction and chromatography.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,4-Difluorobromobenzene.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | ~7.4 (H-6), ~7.2 (H-3), ~6.9 (H-5) | Complex multiplets |

| ¹³C NMR | ~163 (d, J≈250), ~160 (d, J≈255), ~128 (d, J≈10), ~112 (dd, J≈20, 4), ~105 (dd, J≈25, 25), ~98 (d, J≈25) | Assignments are complex due to C-F coupling |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The provided data is an approximation based on typical values for fluorinated benzenes.[8][10][11][12]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong |

| 1300-1000 | C-F stretch | Strong |

| ~850 | C-H out-of-plane bend | Strong |

| ~700 | C-Br stretch | Medium |

Note: The fingerprint region (below 1500 cm⁻¹) will contain numerous complex vibrations characteristic of the molecule.[13][14][15]

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 192/194 | High | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| 113 | Moderate | [M-Br]⁺ |

Note: The fragmentation pattern will show the loss of the bromine atom as a significant event.[6][16][17][18][19]

Safety and Handling

2,4-Difluorobromobenzene is a flammable liquid and vapor.[7] It is harmful if swallowed and causes skin and serious eye irritation.[16][20] It may also cause respiratory irritation.[20][21]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]

-

Keep away from heat, sparks, and open flames.[7]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[16]

-

In case of inhalation, move to fresh air.[16]

-

In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[22]

Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[7][16][20]

Applications in Drug Development and Materials Science

The unique substitution pattern of 2,4-Difluorobromobenzene makes it a crucial starting material in various fields.

-

Pharmaceuticals: It is a key intermediate in the synthesis of antifungal agents, such as fluconazole (B54011).[5][23] The difluorophenyl moiety is a common structural motif in many modern pharmaceuticals, where the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability.[24]

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used to introduce the difluorophenyl group into new pesticide and herbicide candidates.

-

Materials Science: 2,4-Difluorobromobenzene is used in the synthesis of liquid crystals and specialty polymers. The fluorine substituents can impart desirable properties such as enhanced thermal stability and specific electronic characteristics to these materials.[25]

Conclusion

2,4-Difluorobromobenzene is a high-value chemical intermediate with a well-established role in the synthesis of a wide range of functional molecules. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective utilization in research and development. This guide provides a foundational overview to assist researchers, scientists, and drug development professionals in leveraging the synthetic potential of this versatile building block.

References

- 1. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene - Google Patents [patents.google.com]

- 2. 2,4-Dibromo-1-fluorobenzene(1435-53-6) 13C NMR spectrum [chemicalbook.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. mdpi.com [mdpi.com]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. whitman.edu [whitman.edu]

- 19. Benzene, 1-bromo-2,4-difluoro- [webbook.nist.gov]

- 20. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 21. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 22. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]

- 23. thalesnano.com [thalesnano.com]

- 24. This compound(348-57-2) 13C NMR [m.chemicalbook.com]

- 25. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 1-Bromo-2,4-difluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Bromo-2,4-difluorobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for data acquisition. A schematic for its synthesis is also presented to provide a complete profile of this important halogenated aromatic compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity |

| Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) |

| Data not available |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) |

| Data not available |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The main absorption bands for this compound are listed below.

Table 4: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) |

| Data not available |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Ion |

| 194 | 99 | [M]⁺ |

| 192 | 100 | [M]⁺ |

| 113 | 88 | [M-Br]⁺ |

| 63 | 60 |

Note: The presence of two molecular ion peaks at m/z 192 and 194 with approximately equal intensity is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

While specific experimental parameters for the cited data are not exhaustively available, the following sections describe generalized, yet detailed, protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of halogenated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous.

-

-

Instrument Parameters (¹H, ¹³C, and ¹⁹F NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Angle: 30-45°.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Mode: Proton-decoupled.

-

Pulse Angle: 30-45°.

-

Relaxation Delay (d1): 2-10 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR:

-

Mode: Proton-decoupled.

-

Pulse Angle: 30-45°.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). For ¹⁹F NMR, an external reference like CFCl₃ may be used.

-

Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

-

Sample Preparation:

-

Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically averaged to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

-

Instrument Parameters:

-

Gas Chromatograph (GC):

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 250 °C).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

-

Synthesis Workflow

This compound can be synthesized via the bromination of 1,3-difluorobenzene. The following diagram illustrates a typical laboratory-scale synthesis workflow.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2,4-difluorobenzene

This technical guide provides a comprehensive overview of the boiling point and density of 1-Bromo-2,4-difluorobenzene, tailored for researchers, scientists, and professionals in drug development. This document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for these characterizations.

Physicochemical Data of this compound

This compound is a halogenated monoaromatic compound with the chemical formula C₆H₃BrF₂.[1] It serves as a key intermediate in various chemical syntheses, particularly within the pharmaceutical industry.[2] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its handling, reaction setup, and purification.

The quantitative data for the boiling point and density of this compound are summarized in the table below. It is important to note that literature values can vary slightly, which may be attributed to differences in experimental conditions or sample purity.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 145-146 °C | at standard atmospheric pressure | [3][4] |

| 159 °C | at standard atmospheric pressure | [2] | |

| Density | 1.708 g/mL | at 25 °C | [3][4] |

| 1.506 g/cm³ | at 25 °C | [2] | |

| Melting Point | -4 °C | [3] | |

| Refractive Index | n20/D 1.505 | at 20 °C |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for the determination of boiling point and density.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.

A. Micro-Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and is a convenient and reasonably accurate technique.[5]

-

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block heater)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

-

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.

-

Place a small amount (a few milliliters) of this compound into the fusion tube.

-

Invert the sealed capillary tube and place it inside the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to a thermometer and place the assembly in a heating bath (like a Thiele tube filled with mineral oil).

-

Begin heating the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-